molecular formula C16H15BrN6OS B12133561 N-(4-bromo-2-methylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-bromo-2-methylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12133561
M. Wt: 419.3 g/mol
InChI Key: WNPZHGZONLNDPN-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 4-bromo-2-methylphenyl group, a methyl-substituted 1,2,4-triazole ring, and a pyrazin-2-yl moiety. The compound’s synthesis likely follows established routes for triazole-thioacetamides, involving alkylation of triazole-thiols with α-chloroacetamides or carbodiimide-mediated coupling .

Properties

Molecular Formula

C16H15BrN6OS

Molecular Weight

419.3 g/mol

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H15BrN6OS/c1-10-7-11(17)3-4-12(10)20-14(24)9-25-16-22-21-15(23(16)2)13-8-18-5-6-19-13/h3-8H,9H2,1-2H3,(H,20,24)

InChI Key

WNPZHGZONLNDPN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CSC2=NN=C(N2C)C3=NC=CN=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations

The target compound’s structure differs from analogs in three key regions:

Arylacetamide group : Substitutions on the phenyl ring influence steric and electronic properties.

Triazole ring : Alkyl or aryl groups at the 4-position modulate lipophilicity.

Heterocyclic substituent : Pyrazine, pyridine, or other aromatic systems affect binding interactions.

Table 1: Structural Comparison of Key Analogs

Compound Name Phenyl Substituent Triazole Substituent Heterocyclic Group Reference
Target Compound 4-bromo-2-methylphenyl Methyl Pyrazin-2-yl -
N-(4-bromo-2-methylphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-bromo-2-methylphenyl Ethyl Pyridin-4-yl
N-(2-bromo-4-methylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 2-bromo-4-methylphenyl Ethyl Pyridin-3-yl
2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide 4-sulfamoylphenyl 4-bromophenyl Pyridin-4-yl
VUAA-1 (Orco agonist) 4-ethylphenyl Ethyl Pyridin-3-yl
2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-acetamide Variable (e.g., aryl) Amino Furan-2-yl

Key Observations :

  • Pyrazine vs.
  • Methyl vs. Ethyl : A methyl group on the triazole (target) may reduce steric hindrance compared to ethyl-substituted analogs (e.g., ), enhancing membrane permeability .
  • Bromine Position : 4-Bromo-2-methylphenyl (target) vs. 2-bromo-4-methylphenyl () may influence binding site orientation in biological targets .

Key Findings :

  • Anti-exudative Activity : Furan-2-yl triazole derivatives () reduced inflammation in rats at 10 mg/kg, suggesting the target compound’s pyrazine group may enhance or alter this activity .
  • Orco Agonism : Ethyl/pyridinyl analogs (e.g., VUAA-1) are potent insect olfactory activators, but pyrazine’s role in such activity remains unexplored .
Physicochemical Properties

Table 3: Physicochemical Data for Selected Compounds

Compound Melting Point (K) Solubility NMR Shifts (1H, ppm) Reference
2-(4-bromophenyl)-N-(pyrazin-2-yl)acetamide 433–435 Low (CH₂Cl₂) δ 7.2–8.5 (aromatic protons)
2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-acetamides Not reported Moderate (DMSO) δ 6.5–7.8 (furan, aryl protons)

Notable Trends:

  • Melting Points : Pyrazine-containing compounds (e.g., ) exhibit higher melting points (~433–435 K) than furan derivatives, likely due to stronger intermolecular interactions .
  • Solubility : Sulfamoylphenyl analogs () may exhibit improved aqueous solubility due to polar sulfonamide groups, whereas bromophenyl derivatives (target) are more lipophilic .

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